molecular formula C18H19FN2O2 B15137978 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide

3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide

Cat. No.: B15137978
M. Wt: 314.4 g/mol
InChI Key: IHKNQKNVCUJTTM-UHFFFAOYSA-N
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Description

3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a benzazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzazepine derivative and introduce the fluorine atom through electrophilic fluorination. The hydroxy group can be introduced via hydroxylation reactions. The final step often involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-hydroxy-5-methoxybenzaldehyde
  • 3-fluoro-4-nitrophenol
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Uniqueness

What sets 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide apart from similar compounds is its unique combination of functional groups and the benzazepine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide

InChI

InChI=1S/C18H19FN2O2/c19-16-11-14(18(22)20-23)8-9-15(16)12-21-10-4-3-6-13-5-1-2-7-17(13)21/h1-2,5,7-9,11,23H,3-4,6,10,12H2,(H,20,22)

InChI Key

IHKNQKNVCUJTTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)CC3=C(C=C(C=C3)C(=O)NO)F

Origin of Product

United States

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